2,2-Bis(2-iodoethyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(2-iodoethyl)-1,3-dioxolane is an organic compound with the molecular formula C6H10I2O2. This compound is characterized by the presence of two iodoethyl groups attached to a 1,3-dioxolane ring. It is a versatile chemical used in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-iodoethyl)-1,3-dioxolane typically involves the reaction of 1,3-dioxolane with iodoethane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the dioxolane ring. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and improved product purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(2-iodoethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding diol.
Oxidation Reactions: Oxidation can lead to the formation of iodinated dioxolane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Reduction: Formation of 2,2-bis(2-hydroxyethyl)-1,3-dioxolane.
Oxidation: Formation of iodinated dioxolane derivatives with varying degrees of oxidation.
Scientific Research Applications
2,2-Bis(2-iodoethyl)-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential use in the development of iodinated contrast agents for medical imaging.
Biological Studies: Used in the study of iodine metabolism and its effects on biological systems.
Industrial Applications: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Bis(2-iodoethyl)-1,3-dioxolane involves the interaction of its iodine atoms with various molecular targets. The iodine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. In biological systems, the compound may affect iodine metabolism and thyroid function due to its iodinated structure.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(2-chloroethyl)-1,3-dioxolane: Similar structure but with chlorine atoms instead of iodine.
2,2-Bis(2-bromoethyl)-1,3-dioxolane: Similar structure but with bromine atoms instead of iodine.
2,2-Bis(2-fluoroethyl)-1,3-dioxolane: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
2,2-Bis(2-iodoethyl)-1,3-dioxolane is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties
Properties
CAS No. |
123427-86-1 |
---|---|
Molecular Formula |
C7H12I2O2 |
Molecular Weight |
381.98 g/mol |
IUPAC Name |
2,2-bis(2-iodoethyl)-1,3-dioxolane |
InChI |
InChI=1S/C7H12I2O2/c8-3-1-7(2-4-9)10-5-6-11-7/h1-6H2 |
InChI Key |
LDAMTMVNAGXEDU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CCI)CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.